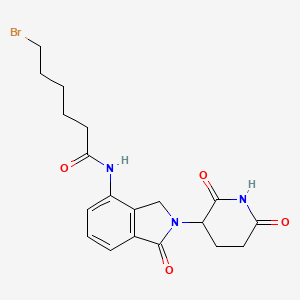

Lenalidomide-CO-C5-Br

Description

Evolution of Targeted Protein Degradation Modalities

The concept of induced protein degradation has evolved from serendipitous discoveries to the rational design of sophisticated molecular degraders.

The story of targeted protein degradation begins with "molecular glues," small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact. The archetypal example is thalidomide (B1683933), a drug with a tragic past that was later discovered to exert its therapeutic effects by binding to the Cereblon (CRBN) E3 ligase. This binding event alters CRBN's substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, such as the transcription factors Ikaros and Aiolos. This retrospective understanding of thalidomide's mechanism of action laid the foundational principles for the deliberate design of protein degraders.

Building on the concept of molecular glues, scientists developed a more modular and rational approach known as Proteolysis-Targeting Chimeras (PROTACs). First conceptualized in 2001, PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein catabolism. A key advantage of PROTACs is their catalytic nature; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule, allowing for sustained protein knockdown at low concentrations.

Role of E3 Ubiquitin Ligases in Induced Protein Degradation

The human genome encodes over 600 E3 ubiquitin ligases, each with specificity for a set of substrate proteins. This diversity provides a rich pool of potential targets for hijacking by protein degraders.

One of the most well-characterized and therapeutically relevant E3 ligases is the Cullin-RING Ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor (CRL4CRBN). This multi-protein complex is composed of a Cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN. DDB1 acts as an adaptor, linking CRBN to the CUL4-RBX1 catalytic core, which recruits the ubiquitin-charged E2 enzyme.

Cereblon is the component of the CRL4CRBN complex that directly recognizes and binds to substrate proteins, making it a critical determinant of the ligase's specificity. The binding of immunomodulatory drugs (IMiDs) like thalidomide and its analogues to a specific pocket in CRBN alters the surface of the protein, creating a new interface that can recognize and bind to "neosubstrates"—proteins that are not the natural targets of CRBN. This induced binding leads to the ubiquitination and degradation of these neosubstrates.

Lenalidomide (B1683929) as a Pioneering Cereblon-Binding Ligand

Lenalidomide, an analogue of thalidomide, is a potent modulator of the CRL4CRBN E3 ligase. It binds to the same pocket on Cereblon as thalidomide but exhibits a distinct profile of neosubstrate degradation. The well-defined interaction between lenalidomide and Cereblon has made it a valuable tool and a foundational component in the development of PROTACs. By chemically linking lenalidomide to a ligand for a different target protein, researchers can create a PROTAC that specifically directs the CRL4CRBN ligase to degrade that protein.

Lenalidomide-CO-C5-Br: A Building Block for Targeted Degradation

This compound is a chemical entity specifically designed for the synthesis of PROTACs. It represents a ready-to-use component that incorporates the Cereblon-binding moiety of lenalidomide, a linker, and a reactive handle for conjugation to a target protein ligand.

| Property | Value |

| Chemical Formula | C₁₉H₂₂BrN₃O₄ |

| Molecular Weight | 436.30 g/mol |

| Function | Degrader building block |

| Components | Lenalidomide (E3 Ligase Ligand), C5 Alkyl Linker, Bromo Functional Group |

| Application | Synthesis of Proteolysis-Targeting Chimeras (PROTACs) |

Table 1: Chemical and Functional Properties of this compound. This table summarizes the key characteristics of this compound as a tool for chemical biology and drug discovery.

The structure of this compound features the core lenalidomide molecule, which ensures binding to Cereblon. This is attached to a five-carbon alkyl chain (C5 linker), which provides spatial separation between the E3 ligase and the future target protein. The linker terminates in a bromine atom, a reactive functional group that can be readily displaced by a nucleophile, such as an amine or thiol on a target protein ligand, to form a stable covalent bond and complete the PROTAC molecule.

While specific research detailing the use of this compound in the synthesis and evaluation of a particular PROTAC is not yet widely published, its utility can be inferred from studies utilizing similar building blocks. For instance, the table below illustrates the kind of data that would be generated in a hypothetical study where this compound is used to create a PROTAC targeting a hypothetical protein kinase "X".

| PROTAC Construct | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (nM) |

| PROTAC-X-1 | Kinase X | 25 | 95 | 50 |

| PROTAC-X-2 | Kinase X | 15 | 98 | 35 |

| PROTAC-X-3 | Kinase X | 50 | 90 | 80 |

Table 2: Illustrative Biological Activity of PROTACs Synthesized from a Lenalidomide-Based Building Block. This table presents hypothetical data for PROTACs targeting a "Kinase X". DC₅₀ represents the concentration required to degrade 50% of the target protein, Dₘₐₓ is the maximum percentage of protein degradation achieved, and Cell Viability IC₅₀ is the concentration of the compound that inhibits cell growth by 50%. This illustrates the type of data generated to evaluate the efficacy of newly synthesized PROTACs.

In such a study, different target protein ligands would be reacted with this compound to generate a series of PROTACs. These would then be tested in cell-based assays to determine their ability to degrade the target protein and to inhibit the growth of cancer cells that depend on that protein. The data would allow researchers to identify the most potent and effective PROTAC construct for further development.

Immunomodulatory Imide Drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs)

A critical component of many successful PROTACs is the ligand that recruits the E3 ligase. Among the most widely used E3 ligases for this purpose is Cereblon (CRBN). nih.gov The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogues lenalidomide and pomalidomide (B1683931), exert their therapeutic effects by binding to CRBN was a landmark finding in the field. nih.gov

IMiDs function as "molecular glues," altering the substrate specificity of the CRBN E3 ligase complex (CRL4-CRBN) to induce the degradation of specific proteins, known as neosubstrates, that are not normally targeted by this ligase. nih.gov This mechanism is central to their potent anti-cancer and immunomodulatory activities.

Building on the foundation of IMiDs, a new generation of more potent and selective CRBN-binding agents has been developed, known as Cereblon E3 Ligase Modulators (CELMoDs). These compounds are designed for enhanced binding to CRBN and more efficient degradation of neosubstrates. nii.ac.jp

Significance of Lenalidomide in Ligase Recruitment

Lenalidomide has emerged as a particularly valuable component in the design of PROTACs due to its well-characterized interaction with CRBN and its favorable pharmacological properties. researchgate.net By incorporating a lenalidomide moiety, a PROTAC can effectively hijack the CRBN E3 ligase complex and direct it towards a new protein of interest, as determined by the other end of the PROTAC molecule.

The chemical structure of lenalidomide allows for modification at various positions to attach a linker, which in turn is connected to a ligand for the target protein. The nature of this linker—its length, rigidity, and attachment point—is crucial for the efficacy of the resulting PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and CRBN.

This compound: A Key Building Block

This compound is a scientifically significant derivative of lenalidomide, specifically engineered as a building block for the synthesis of PROTACs. Its structure features the core lenalidomide pharmacophore, which ensures binding to CRBN. This is attached to a 5-carbon alkyl linker (-C5-), which provides spacing and flexibility. The linker is terminated with a bromine atom (-Br), a reactive handle that allows for straightforward chemical conjugation to a ligand for a protein of interest.

| Property | Value |

|---|---|

| Chemical Formula | C19H22BrN3O4 |

| Molecular Weight | 436.306 g/mol |

| Function | Degrader building block for targeted protein degradation |

| Core Ligand | Lenalidomide |

| Linker | 5-carbon alkyl chain with a carbonyl group |

| Reactive Group | Terminal Bromide (-Br) |

Detailed Research Findings: The Application of Lenalidomide-Based Building Blocks in PROTAC Synthesis

While specific research publications detailing the use of This compound are not widely available in the public domain, the utility of such a building block can be understood through the extensive research on PROTACs synthesized using similar lenalidomide derivatives with alkyl linkers. These studies demonstrate the principles and potential applications of This compound .

The synthesis of a PROTAC using a building block like This compound typically involves a nucleophilic substitution reaction, where a nucleophile on the target protein ligand displaces the terminal bromide of the linker. This creates a stable covalent bond, completing the heterobifunctional PROTAC molecule.

The following table presents illustrative examples of published PROTACs that utilize a lenalidomide core and an alkyl-based linker, showcasing the diversity of targets that can be addressed with this approach.

| PROTAC Name | Target Protein | Linker Characteristics | Key Findings | Reference |

|---|---|---|---|---|

| BETd-260 (ZBC260) | BET Proteins (BRD2, BRD3, BRD4) | Optimized alkyl linker | Effectively degrades BRD4 at picomolar concentrations in leukemia cells and induces tumor regression in vivo. | nii.ac.jp |

| SJF620 | Bruton's Tyrosine Kinase (BTK) | Systematically modified linker and E3 ligand | Demonstrated potent degradation of wild-type and mutant BTK with improved pharmacokinetic properties over earlier versions. | nih.gov |

| CPR3 & CPR4 | IGF-1R and Src | Various linkers tethering pomalidomide | Inhibited proliferation and migration of breast and lung cancer cells with low micromolar potency. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C19H22BrN3O4 |

|---|---|

Molecular Weight |

436.3 g/mol |

IUPAC Name |

6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hexanamide |

InChI |

InChI=1S/C19H22BrN3O4/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26/h4-6,15H,1-3,7-11H2,(H,21,24)(H,22,25,26) |

InChI Key |

GENKZDVLLULPQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCBr |

Origin of Product |

United States |

Lenalidomide Co C5 Br: a Chemical Building Block for Advanced Targeted Degraders

Definition and Functional Role in PROTAC Synthesis

Lenalidomide-CO-C5-Br is a specialized chemical reagent designed as a degrader building block for the synthesis of PROTACs. tenovapharma.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them. nih.gov The fundamental role of a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govresearchgate.net

The functional role of this compound in this process is twofold, dictated by its distinct components. The lenalidomide (B1683929) portion of the molecule acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov By binding to CRBN, it effectively "hijacks" the cell's natural protein disposal machinery. researchgate.net The second functional component is the C5-Br linker, which provides a reactive handle for conjugation. The terminal bromine atom on the five-carbon alkyl chain is a reactive electrophile that can readily undergo nucleophilic substitution reactions with a corresponding nucleophile on a POI ligand. nih.gov This straightforward chemical reaction allows for the covalent attachment of the lenalidomide-CRBN recruiting moiety to a molecule that targets a specific protein for degradation, thus completing the synthesis of a functional PROTAC.

Structural Components and Nomenclature of this compound

The nomenclature "this compound" systematically describes the molecule's constituent parts. A detailed breakdown of its structure reveals the rational design behind this important building block.

Lenalidomide : This is the core E3 ligase ligand component of the molecule. Lenalidomide is a well-characterized immunomodulatory drug that binds to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.gov

-CO- : This signifies a carbonyl group (C=O) which, together with the adjacent amine on the lenalidomide core, forms an amide bond. This amide linkage connects the lenalidomide moiety to the linker.

-C5- : This denotes a five-carbon alkyl chain (pentyl chain). Alkyl chains are common in PROTAC linkers due to their synthetic tractability and their ability to provide the necessary flexibility and length to span the distance between the E3 ligase and the target protein. nih.gov The length of the linker is a critical parameter that influences the stability and efficacy of the resulting PROTAC ternary complex.

-Br : This represents a terminal bromine atom. The bromo group serves as a reactive functional handle, specifically an alkyl halide, which is used to couple the building block to a ligand for a protein of interest. nih.govresearchgate.net

The following table provides a summary of the chemical properties of this compound.

| Property | Value |

| Synonyms | Lenalidomide-4'-CO-C5-Br |

| Molecular Formula | C19H22BrN3O4 |

| Molecular Weight | 436.306 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥95% |

Strategic Advantages as a Pre-functionalized Ligase Ligand Conjugate

The use of pre-functionalized building blocks like this compound offers several strategic advantages in the research and development of PROTACs, streamlining what can be a complex synthetic process.

One of the primary advantages is the modular and convergent synthetic approach it enables. acs.orgresearchgate.net Rather than building the PROTAC in a linear fashion, researchers can synthesize the POI ligand and the E3 ligase ligand-linker conjugate separately and then combine them in a final step. This modularity allows for the rapid generation of PROTAC libraries with diverse POI ligands, facilitating the optimization of degradation activity.

The synthetic accessibility and predictability of the coupling reaction are also key benefits. The alkylation of a nucleophilic group on the POI ligand with the alkyl bromide of this compound is a well-established and robust chemical transformation. nih.gov This reliability simplifies the synthesis and purification of the final PROTAC, saving time and resources.

Finally, the use of a pre-synthesized building block ensures consistency and quality control in PROTAC synthesis. By starting with a well-characterized, high-purity fragment, researchers can have greater confidence in the identity and purity of their final PROTAC molecules, which is crucial for obtaining reliable biological data.

Molecular Mechanisms of Action Facilitated by Lenalidomide Co C5 Br Derived Protacs

Cereblon Engagement and Ternary Complex Formation

The initiation of targeted protein degradation by Lenalidomide-CO-C5-Br derived PROTACs is critically dependent on the formation of a stable ternary complex, which brings the target protein into close proximity with the CRL4CRBN E3 ubiquitin ligase. promega.com.aunih.gov This process is orchestrated by the PROTAC molecule, which acts as a molecular bridge.

Binding Mode of Lenalidomide (B1683929) Derivatives to CRBN

Lenalidomide and its derivatives, which form the core of the CRBN-recruiting end of the PROTAC, bind to a specific pocket within the Cereblon (CRBN) protein. nih.gov The glutarimide (B196013) moiety of lenalidomide is essential for this interaction, inserting into a hydrophobic pocket in CRBN that is notably defined by three tryptophan residues. nih.gov This binding is a prerequisite for the subsequent recruitment of the target protein. nih.gov While the glutarimide part is buried within CRBN, the other parts of the lenalidomide molecule, and by extension the linker and the target-binding ligand of the PROTAC, are exposed to the solvent and play a crucial role in determining which proteins are recruited for degradation. nih.gov Studies have shown that lenalidomide and its more potent analog, pomalidomide (B1683931), competitively bind to CRBN, indicating a shared binding site. researchgate.net The stability of this binding is a key factor in the efficiency of the subsequent degradation process.

Structural Insights into CRBN-Ligand-Substrate Ternary Complex Assembly

The formation of the ternary complex—comprising CRBN, the lenalidomide-based PROTAC, and the target protein—is a highly cooperative process. nih.gov The PROTAC does not merely act as a passive linker; it actively modulates the surface of CRBN, creating a new interface for the recruitment of target proteins, often referred to as "neo-substrates." nih.govnih.gov Cryo-electron microscopy and X-ray crystallography studies have revealed that the binding of lenalidomide-like compounds can induce a conformational change in CRBN, transitioning it from an "open" to a "closed" state, which is more favorable for neo-substrate binding. digitellinc.comacs.org

In the context of a PROTAC, the lenalidomide portion binds to CRBN, and the other end of the PROTAC binds to the target protein. This dual binding brings the two proteins together, forming the ternary complex. nih.gov The stability and geometry of this complex are critical for efficient ubiquitination. The linker connecting the two ligands plays a significant role in determining the orientation of the target protein relative to the E3 ligase, which in turn influences which lysine (B10760008) residues on the target protein are accessible for ubiquitination. researchgate.net

Substrate Recruitment and Ubiquitination

Once the ternary complex is formed, the CRL4CRBN E3 ligase is poised to catalyze the transfer of ubiquitin molecules to the recruited target protein. This process marks the protein for destruction by the proteasome. researchgate.net

Neo-substrate Recognition in the Presence of CRBN Modulators

The term "neo-substrate" refers to proteins that are not the natural substrates of CRBN but are targeted for degradation in the presence of CRBN-modulating agents like lenalidomide. nih.govnih.gov Lenalidomide and its derivatives effectively remodel the substrate-binding surface of CRBN, enabling it to recognize and bind to these new protein targets. nih.gov Structural studies have shown that neo-substrates often possess a conserved structural motif, such as a β-hairpin, that interacts with the composite surface formed by CRBN and the bound lenalidomide derivative. nih.govacs.org Recent findings suggest that the binding of neo-substrates mediated by these molecular glues closely mimics the recognition of natural degrons by CRBN. nih.govresearchgate.net This mimicry of a natural recognition process helps to explain the high specificity and efficiency of the degradation process. The specific chemical structure of the lenalidomide derivative can influence which neo-substrates are recruited, allowing for a degree of selectivity in targeted protein degradation. nih.govresearchgate.netnih.gov

Mechanism of Polyubiquitination by the CRL4CRBN Complex

The CRL4CRBN complex is a member of the cullin-RING ligase (CRL) family, the largest family of E3 ubiquitin ligases. ashpublications.org The core of this complex consists of a cullin 4 (CUL4) scaffold protein, a RING-box protein (RBX1), and DNA damage-binding protein 1 (DDB1), to which CRBN, as the substrate receptor, binds. nih.govbinasss.sa.cr The RING protein is responsible for recruiting an E2 ubiquitin-conjugating enzyme, which carries an activated ubiquitin molecule. ashpublications.org

The process of polyubiquitination involves a cascade of enzymatic reactions. nih.gov It begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. ashpublications.org Within the ternary complex, the CRL4CRBN ligase facilitates the transfer of ubiquitin from the E2 enzyme to one or more lysine residues on the surface of the target protein. ashpublications.org Research has identified that specific E2 enzymes, namely UBE2D3 and UBE2G1, are crucial for the polyubiquitination of CRBN substrates. ashpublications.orgnih.gov It is proposed that UBE2D3 initiates the process by adding a single ubiquitin molecule (monoubiquitination), which is then followed by UBE2G1 catalyzing the formation of a polyubiquitin (B1169507) chain, typically linked via the lysine 48 (K48) position of ubiquitin. ashpublications.orgnih.gov This K48-linked polyubiquitin chain is a strong signal for proteasomal degradation. nih.gov

Structure Activity Relationship Sar of Lenalidomide Co C5 Br Derived Protacs

Impact of Linker Position on Lenalidomide (B1683929) Core (e.g., C4 vs. C5 Substitution)

The point of attachment for the linker on the E3 ligase ligand is a critical determinant of the resulting PROTAC's efficacy and selectivity. researchgate.net For lenalidomide and its analogues like pomalidomide (B1683931), which bind to CRBN, the linker is typically attached to the phthalimide (B116566) ring. The two most common positions for modification are C4 and C5.

Structural analyses of the ternary complex involving the CRBN ligand, CRBN itself, and a neosubstrate (the target protein) provide insight into the importance of these positions. In the crystal structure of a complex with the transcription factor IKZF1, the C4 amino group of pomalidomide is involved in a water-mediated hydrogen bond that is important for binding, while the C5 position is situated in proximity to the target's zinc finger (ZF) domain. nih.gov This positioning suggests that modifications at either site can influence the formation and stability of the ternary complex.

Research comparing modifications at these two sites has shown that the choice of exit vector has a significant impact on degradation propensity. In a study analyzing a library of pomalidomide analogues, it was observed that modifications at the C5 position generally resulted in reduced degradation of zinc finger proteins compared to identical modifications at the C4 position. nih.gov However, this is not a universal rule, as the context of the full PROTAC molecule—including the linker and the warhead—is crucial. For instance, a C5-substituted derivative of an ALK-targeting PROTAC was shown to successfully reduce off-target effects while maintaining the degradation of several desired proteins. nih.gov This highlights that while C4 is often a preferred site for maximizing degradation of certain neosubstrates, C5 substitution can be strategically employed to fine-tune selectivity and mitigate unwanted degradation of other proteins.

| Linker Position | General Impact on Degradation | Observed Effects | Reference |

|---|---|---|---|

| C4-Substitution | Generally higher degradation propensity for certain zinc finger proteins. | The C4-amino group can participate in key interactions stabilizing the ternary complex. | nih.gov |

| C5-Substitution | Generally reduced degradation propensity compared to C4. | Can be used strategically to reduce off-target degradation and improve selectivity. | nih.gov |

Influence of Linker Length (C5 component) on Degradation Efficiency

The length of the linker connecting the lenalidomide core to the warhead is a paramount factor in determining a PROTAC's degradation efficiency. arxiv.org The linker must be of an optimal length to span the distance between the CRBN E3 ligase and the target protein, allowing for the formation of a stable and productive ternary complex. nih.govrsc.org A linker that is too short may result in steric clashes, preventing the two proteins from coming together effectively. arxiv.org Conversely, a linker that is excessively long might possess too much flexibility, failing to hold the proteins in a conformation suitable for ubiquitin transfer. arxiv.org

The optimal linker length is not universal and is highly dependent on the specific target protein and the E3 ligase involved. nih.gov

Case Study 1 (ERα Degraders): In the development of estrogen receptor-alpha (ERα) degraders, a systematic variation of linker length revealed a clear dependency. PROTACs with linkers of 16 atoms or fewer were found to be most effective, with the 16-atom linker proving to be superior in inducing stable ERα degradation over time. nih.govrsc.org

Case Study 2 (TBK1 Degraders): For PROTACs targeting the TANK-binding kinase 1 (TBK1), researchers found that linkers shorter than 12 atoms showed no significant degradation activity. arxiv.org In contrast, longer and more flexible linkers were generally well-tolerated and effective, suggesting that for this particular target, the linker's ability to adopt various conformations was beneficial for ternary complex formation. arxiv.org

Case Study 3 (BETd Degraders): Studies on bromodomain and extraterminal (BET) protein degraders also demonstrated a high dependency on linker length. arxiv.org A series of PROTACs with progressively longer linkers showed that degradation potency was directly tied to the linker's length, with an optimal range observed for efficient degradation. nih.gov

This empirical evidence underscores that linker length optimization, a key aspect of the SAR, is essential for achieving potent degradation. The C5 component of Lenalidomide-CO-C5-Br serves as the starting point for this optimization process.

| Target Protein | Linker Type | Key Findings on Linker Length | Reference |

|---|---|---|---|

| Estrogen Receptor-α (ERα) | Alkyl Chain | A 16-atom linker was identified as optimal for degradation efficiency. Linkers longer than 19 atoms showed reduced efficacy. | nih.govrsc.org |

| TANK-binding kinase 1 (TBK1) | Alkyl and Ether Chains | Linkers shorter than 12 atoms were inactive. Longer, flexible linkers were effective. | arxiv.org |

| BET Bromodomains | Alkyl/PEG | Degradation potency was highly dependent on linker length, with submicromolar activity observed for linkers between 12 and 29 atoms. | nih.govarxiv.org |

Role of Linker Chemical Composition and Rigidity in Ternary Complex Stabilization

Beyond its length, the chemical composition and conformational rigidity of the linker play a crucial role in the formation and stabilization of the ternary complex. nih.gov The linker is not merely a passive spacer; it can form specific interactions with either the E3 ligase or the target protein, contributing to the stability and cooperativity of the complex. researchgate.net

Flexibility vs. Rigidity: Highly flexible linkers, such as those made of polyethylene (B3416737) glycol (PEG) or simple alkyl chains, are often used in initial screening because they can adopt numerous conformations, increasing the chance of forming a productive ternary complex. arxiv.orgacs.org However, excessive flexibility can be entropically unfavorable. Introducing a degree of rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and enhancing ternary complex stability. arxiv.orgnih.gov

Compositional Impact: The chemical nature of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability. nih.gov

PEG vs. Alkyl: PEG linkers can improve solubility but may also increase the polar surface area. nih.gov

Aromatic/Alicyclic Units: Incorporating rigid units like phenyl, piperazine, or piperidine (B6355638) rings into the linker is a common strategy in lead optimization. nih.govacs.org These groups reduce the number of rotatable bonds, providing conformational constraint. nih.gov For example, in the development of the SMARCA2/4 degrader ACBI1, a flexible PEG linker was replaced with a more rigid linker containing a phenyl group. researchgate.net This change not only provided conformational restriction but also introduced a favorable pi-stacking interaction with a tyrosine residue (Y98) on the VHL E3 ligase, leading to an improved degrader. nih.govresearchgate.net

However, the effect of rigidification is context-dependent. In one study, replacing a flexible PEG linker with rigid, disubstituted phenyl rings completely abolished the degradation activity of an androgen receptor (AR)-targeting PROTAC, suggesting the rigid structure could not adopt the necessary conformation for ternary complex formation. nih.gov This demonstrates the delicate balance required in linker design to achieve both stability and the correct spatial orientation.

| Linker Composition | Key Characteristics | Impact on Ternary Complex | Reference |

|---|---|---|---|

| Alkyl / PEG Chains | Highly flexible, high number of rotatable bonds. | Can adopt many conformations, increasing chances of initial complex formation. May be entropically unfavorable. | nih.govarxiv.org |

| Aromatic Rings (e.g., Phenyl) | Rigid, planar. | Restricts conformation, can reduce polarity, and may introduce stabilizing pi-stacking interactions with proteins. | nih.govresearchgate.net |

| Alicyclic Rings (e.g., Piperazine/Piperidine) | Semi-rigid, conformationally constrained. | Reduces flexibility, can improve pharmacokinetic properties, and provides more favorable pharmacological profiles. | nih.govacs.org |

Effect of Bromine Functionality as an Exit Vector in PROTAC Design

In the context of "this compound," the C5 position of the lenalidomide core serves as the "exit vector"—the specific attachment point for the linker. tocris.com The terminal bromine atom on the linker is not part of the final, active PROTAC that engages the target. Instead, it serves as a highly versatile chemical handle for the synthesis of PROTAC libraries. sigmaaldrich.com

The design and synthesis of PROTACs are often an empirical process that requires the creation and testing of numerous analogues to find an optimal molecule. sigmaaldrich.com A modular approach, where the E3 ligand, linker, and warhead can be easily interchanged, is therefore highly advantageous. Building blocks like this compound are designed for this purpose. The terminal bromine is an electrophilic site suitable for various chemical coupling reactions, such as nucleophilic substitution or Suzuki coupling, allowing for the efficient attachment of a wide array of warhead-containing fragments.

This strategy enables the rapid generation of a library of PROTACs where the E3 ligase recruiter (lenalidomide attached at C5) is held constant, while the linker length and the warhead are varied. By systematically testing this library, researchers can efficiently probe the SAR and identify the ideal combination of linker and warhead for degrading a specific protein of interest. The bromine functionality, therefore, is a key enabler of the modular and empirical design process that is fundamental to the discovery of potent and selective PROTAC degraders. sigmaaldrich.com

Preclinical Research Applications and in Vitro Studies of Lenalidomide Co C5 Br Derived Protacs

Development of Specific Protein Degraders Utilizing Lenalidomide-CO-C5-Br

The modular nature of PROTACs, facilitated by building blocks like this compound, has enabled the rapid development of degraders for a wide array of protein targets implicated in various diseases.

Design and Synthesis of PROTACs for Diverse Protein Targets (e.g., BRD4, STAT3, EGFR, GPX4)

The synthesis of PROTACs using this compound follows a convergent strategy. A warhead, a small molecule that binds to the target protein, is first synthesized with a suitable nucleophilic group. This warhead is then coupled with this compound, where the bromine atom serves as an electrophile, to form the final PROTAC molecule.

While specific examples detailing the use of the exact "this compound" building block are not extensively documented in publicly available research for all the listed targets, the principles of its application can be inferred from the broader literature on lenalidomide-based PROTACs.

For instance, the development of BRD4 degraders has been a significant area of research. BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, is a key regulator of oncogenes such as c-Myc. Researchers have designed PROTACs by linking a BRD4 inhibitor, such as JQ1, to a lenalidomide (B1683929) derivative. This strategy has led to the creation of potent and selective BRD4 degraders.

Similarly, the design of PROTACs for Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase often mutated in non-small-cell lung cancer, has been explored. By conjugating an EGFR inhibitor to an E3 ligase recruiter, researchers aim to overcome drug resistance associated with conventional inhibitors.

The development of PROTACs for Signal Transducer and Activator of Transcription 3 (STAT3) and Glutathione Peroxidase 4 (GPX4) is also an active area of investigation. STAT3 is a transcription factor implicated in cancer cell survival and proliferation, while GPX4 is a key regulator of ferroptosis, a form of programmed cell death. The creation of PROTACs for these targets holds the potential for novel therapeutic interventions.

Assessment of Target Protein Degradation in Cellular Models

The efficacy of newly synthesized PROTACs is evaluated in various cancer cell lines. A primary method for assessing degradation is Western blotting, which allows for the quantification of the target protein levels following PROTAC treatment. A dose-dependent reduction in the target protein band indicates successful degradation.

The kinetics of degradation are also studied by treating cells with the PROTAC for different durations. These experiments reveal how quickly the target protein is eliminated. Furthermore, to confirm that the degradation is mediated by the proteasome, cells are often co-treated with a proteasome inhibitor, such as MG132. The rescue of the target protein from degradation in the presence of the inhibitor confirms the proteasome-dependent mechanism of action of the PROTAC.

Investigation of Induced Degradation Specificity and Potency

A critical aspect of PROTAC development is ensuring their specificity and potency. The potency of a PROTAC is typically measured by its DC₅₀ (concentration required to degrade 50% of the target protein) and IC₅₀ (concentration required to inhibit 50% of a biological function, such as cell growth).

The specificity of degradation is assessed using proteomics-based approaches. Techniques like mass spectrometry are employed to analyze the entire proteome of cells treated with the PROTAC. This allows for the identification of any off-target proteins that are also degraded, providing a comprehensive view of the PROTAC's selectivity. An ideal PROTAC will potently degrade the intended target with minimal impact on other proteins.

Mechanistic Studies of PROTAC Activity in Cellular Contexts

Understanding the mechanism of action of PROTACs in a cellular environment is crucial for their optimization. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient degradation. Biophysical assays, such as fluorescence polarization and surface plasmon resonance, can be used to measure the binding affinities and cooperativity of this ternary complex formation.

Cellular studies also investigate the downstream consequences of target protein degradation. For example, in the case of a BRD4 degrader, researchers would examine the effect on the expression of BRD4 target genes, such as c-Myc. A reduction in the mRNA and protein levels of these downstream effectors provides further evidence of the PROTAC's on-target activity and its potential therapeutic effect.

Addressing Mechanisms of Resistance Through PROTAC Design

As with any therapeutic modality, the development of resistance is a potential challenge for PROTACs. Resistance can arise through various mechanisms, including mutations in the target protein that prevent PROTAC binding, or alterations in the E3 ligase or other components of the ubiquitin-proteasome system.

PROTAC design can be adapted to address these resistance mechanisms. For instance, if a mutation in the target protein confers resistance to a particular warhead, a new PROTAC can be designed using a different warhead that binds to an alternative site on the target. Furthermore, the modularity of PROTACs allows for the use of different E3 ligase recruiters. If resistance emerges due to a defect in the CRBN pathway, a new PROTAC could be synthesized using a ligand for a different E3 ligase, such as VHL (von Hippel-Lindau).

Advanced Methodologies and Future Directions in Lenalidomide Based Degrader Research

Computational Design and Structural Biology Approaches in PROTAC Optimization

The development of effective PROTACs has historically been an empirical process, often relying on iterative trial-and-error synthesis to optimize biological activity. nih.gov However, recent advancements in computational modeling and structural biology are enabling a more rational design process. These approaches are critical for understanding the formation of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent protein ubiquitination and degradation. researchgate.net

For a PROTAC synthesized from a "Lenalidomide-CO-C5-Br" intermediate, computational methods such as molecular docking and molecular dynamics simulations are employed to predict the three-dimensional architecture of the ternary complex. explorationpub.com These models help researchers visualize and evaluate the protein-protein interactions and conformational dynamics that a specific linker—in this case, a 5-carbon alkyl chain—can facilitate. Key parameters for a successful degrader, such as the distance and relative orientation between the POI's ubiquitination sites (lysine residues) and the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase, can be estimated. explorationpub.comexplorationpub.com

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution snapshots of these ternary complexes. While obtaining crystal structures of highly flexible PROTACs alone can be challenging, structures of the entire ternary complex offer invaluable insights into the specific interactions that stabilize the assembly. acs.org This structural information validates computational predictions and reveals the precise role of the linker in mediating cooperativity and stability, guiding the rational design of next-generation degraders with optimized linker length, composition, and attachment points. researchgate.net

High-Throughput Synthesis and Screening of PROTAC Libraries

The modular nature of PROTACs makes them highly amenable to high-throughput synthesis and screening. Chemical intermediates like "this compound" are instrumental in these efforts. The terminal bromine on the C5 linker is a versatile reactive group that can be readily coupled with various POI ligands, often those containing nucleophilic moieties like amines or thiols, through straightforward alkylation reactions. nih.gov This enables the rapid, parallel synthesis of a large library of PROTACs from a single, common E3 ligase-linker building block and a diverse set of warheads.

Strategies such as "click chemistry" and solid-phase synthesis have further accelerated the creation of PROTAC libraries. wisc.edunih.govrsc.org For instance, a lenalidomide (B1683929) derivative could be functionalized with an azide (B81097) instead of a bromoalkane, allowing for highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-modified warheads. nih.gov These methods allow for the generation of extensive libraries where linker length, composition, and attachment points are systematically varied. wisc.edu

Once synthesized, these libraries are subjected to high-throughput screening to identify active degraders. Cellular assays are designed to measure the reduction in the level of the target protein, often using techniques like high-content imaging or automated Western blotting. nih.govacs.org This combination of rapid synthesis and screening allows for the efficient exploration of the vast chemical space of PROTACs, accelerating the identification of lead compounds with potent and selective degradation activity. nih.govnih.gov

Table 1: Illustrative High-Throughput Synthesis Scheme using a Lenalidomide-Linker Intermediate

This table outlines a conceptual parallel synthesis approach to generate a PROTAC library from a common lenalidomide-based building block.

| Component A (E3 Ligase-Linker) | Component B (Warhead Library) | Reaction Type | Resulting PROTAC Library |

| This compound | Warhead-1-NH2 | Nucleophilic Substitution | Lenalidomide-Linker-Warhead-1 |

| This compound | Warhead-2-NH2 | Nucleophilic Substitution | Lenalidomide-Linker-Warhead-2 |

| This compound | Warhead-3-SH | Nucleophilic Substitution | Lenalidomide-Linker-Warhead-3 |

| This compound | Warhead-n... | Nucleophilic Substitution | Lenalidomide-Linker-Warhead-n |

Novel Linker Strategies and Functionalization Beyond Simple Alkyl Chains

Key Linker Strategies Include:

PEG Linkers: Incorporating polyethylene (B3416737) glycol (PEG) units into the linker can enhance the hydrophilicity and aqueous solubility of the PROTAC molecule, which is often a challenge for these large, "beyond Rule of 5" compounds. precisepeg.comexplorationpub.com

Rigid Linkers: In contrast to flexible chains, rigid linkers such as those containing piperazine/piperidine (B6355638) rings, alkynes, or phenyl groups can help pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. precisepeg.comnih.gov This can improve binding affinity and degradation potency. The triazole moiety, often installed via "click chemistry," is a particularly stable and effective rigid linker component. explorationpub.comnih.gov

Functional Linkers: Researchers are exploring linkers that do more than just connect the two ligands. Examples include photoswitchable linkers that allow for spatiotemporal control of PROTAC activity or linkers that are designed to improve metabolic stability. nih.govresearchgate.net

The choice of linker is not trivial; subtle changes in length or composition can dramatically impact degradation selectivity. For example, extending a linker by a single ethylene (B1197577) glycol unit has been shown to abolish the degradation of one target protein while preserving activity against another. nih.gov This highlights the importance of linker optimization in achieving the desired therapeutic profile.

Table 2: Comparison of Common PROTAC Linker Types

| Linker Type | Representative Motifs | Key Characteristics | Advantages |

| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | High conformational freedom, synthetically accessible. precisepeg.com | Can adopt multiple orientations to facilitate complex formation. researchgate.net PEG improves solubility. explorationpub.com |

| Rigid | Piperazine, Piperidine, Alkynes, Phenyl rings | Constrained conformation, metabolically stable. precisepeg.com | Can enhance selectivity and stability of the ternary complex by reducing conformational entropy. precisepeg.com |

| "Clickable" | Triazoles | Formed via highly efficient cycloaddition reactions. nih.gov | Enables rapid and modular synthesis of PROTAC libraries. explorationpub.comnih.gov |

Exploration of Undruggable Targets and Novel Therapeutic Modalities

One of the most significant promises of TPD is its ability to target proteins that have historically been considered "undruggable" with conventional small-molecule inhibitors. nih.govacs.org These proteins may lack a well-defined active site or a functional pocket to which an inhibitor can bind to elicit a therapeutic effect. PROTACs circumvent this limitation because the warhead ligand does not need to inhibit the protein's function; it merely needs to bind with sufficient affinity and specificity to enable the formation of the ternary complex. acs.org

Intermediates like "this compound" are central to this effort. By coupling the potent CRBN-recruiting lenalidomide moiety to a binder for a previously intractable target, a PROTAC can be created to mark that protein for destruction by the proteasome. This modality has opened up new avenues for targeting disease-driving proteins such as transcription factors and scaffolding proteins. acs.orgacs.org

Furthermore, the principles of induced proximity are being expanded to novel therapeutic modalities beyond protein degradation. For example, molecules are being designed to induce phosphorylation (PhosTACs) or dephosphorylation of target proteins by bringing them together with kinases or phosphatases, respectively. The modular design, exemplified by the synthetic route using "this compound," provides a versatile platform for exploring these and other future applications of chemically induced proximity, greatly expanding the toolkit for therapeutic intervention. nih.gov

Q & A

Q. Table 1. Key Assessments for this compound Clinical Trials

Q. Table 2. Data Discrepancy Resolution Workflow

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.